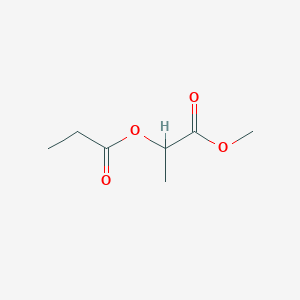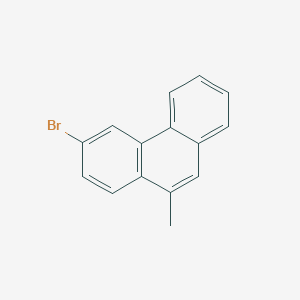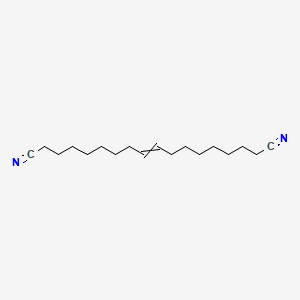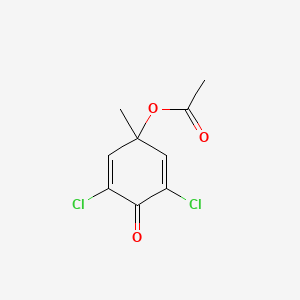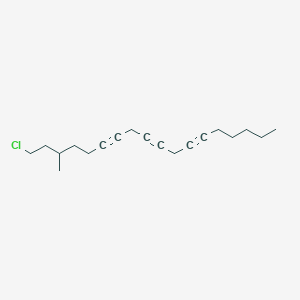![molecular formula C18H21F3SeSi B14566774 Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane CAS No. 61634-67-1](/img/structure/B14566774.png)
Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane is a complex organosilicon compound that features a unique combination of silicon, selenium, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane typically involves the reaction of trimethylsilyl chloride with a phenyl-substituted selenide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or diselenide species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide, and diselenide derivatives, as well as various substituted organosilicon compounds.
Scientific Research Applications
Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Lacks the selenium and trifluoromethyl groups, making it less reactive in certain chemical reactions.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group but lacks the silicon and selenium components.
3-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but has different reactivity due to the isocyanate functional group.
Uniqueness
Trimethyl(1-phenyl-1-{[3-(trifluoromethyl)phenyl]selanyl}ethyl)silane is unique due to the presence of both selenium and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61634-67-1 |
|---|---|
Molecular Formula |
C18H21F3SeSi |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
trimethyl-[1-phenyl-1-[3-(trifluoromethyl)phenyl]selanylethyl]silane |
InChI |
InChI=1S/C18H21F3SeSi/c1-17(23(2,3)4,14-9-6-5-7-10-14)22-16-12-8-11-15(13-16)18(19,20)21/h5-13H,1-4H3 |
InChI Key |
MAFOJOSGJWEGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)([Si](C)(C)C)[Se]C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid](/img/structure/B14566694.png)
![7H-Indolo[2,3-c]quinoline, 8,9,10,11-tetrahydro-6-methyl-](/img/structure/B14566700.png)

![(E)-1-[4-(Ethylsulfanyl)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14566721.png)

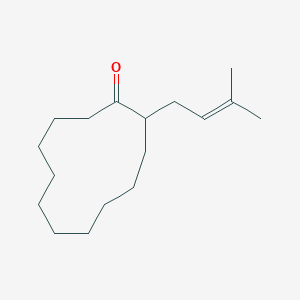
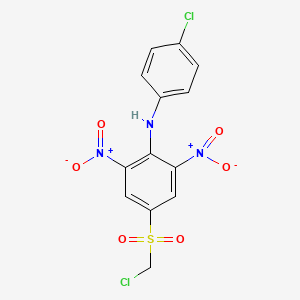

![[(2,2-Difluoroethenyl)sulfanyl]benzene](/img/structure/B14566739.png)
